molecular formula C10H15N3O4 B14735891 Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate CAS No. 2950-93-8

Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate

Cat. No.: B14735891
CAS No.: 2950-93-8
M. Wt: 241.24 g/mol
InChI Key: YJXMVCCTSYFTMD-UHFFFAOYSA-N
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Description

Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions to form the pyrimidine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate: Lacks the amino group, which may affect its biological activity.

    Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanoate: Has an additional carbon in the butanoate chain, which may influence its chemical properties.

Uniqueness

Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate is unique due to the presence of both the amino group and the butanoate ester, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

2950-93-8

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

ethyl 4-(5-amino-2,4-dioxopyrimidin-1-yl)butanoate

InChI

InChI=1S/C10H15N3O4/c1-2-17-8(14)4-3-5-13-6-7(11)9(15)12-10(13)16/h6H,2-5,11H2,1H3,(H,12,15,16)

InChI Key

YJXMVCCTSYFTMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN1C=C(C(=O)NC1=O)N

Origin of Product

United States

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